TAS-114

描述

TAS-114 is a novel small molecule inhibitor designed to enhance the therapeutic efficacy of fluoropyrimidine-based chemotherapy. It targets the metabolism of 5-fluorouracil, a widely used antimetabolite in cancer treatment, by inhibiting two key enzymes: deoxyuridine 5’-triphosphate nucleotidohydrolase and dihydropyrimidine dehydrogenase .

准备方法

合成路线和反应条件: TAS-114 的合成涉及多个步骤,包括关键中间体的形成及其在特定条件下的后续反应。 详细的合成路线和反应条件是专有的,在文献中没有公开披露 .

工业生产方法: this compound 的工业生产方法也是专有的。 据悉,该化合物是在严格的条件下生产的,以确保高纯度和功效 .

化学反应分析

反应类型: TAS-114 主要与其靶酶发生抑制反应。 它本身没有显著的内在活性,但能增强氟嘧啶类药物对癌细胞的细胞毒性 .

常用试剂和条件: this compound 合成中常用的试剂包括各种有机溶剂和催化剂。 这些反应的具体条件是专有的 .

主要形成的产物: This compound 参与的反应中形成的主要产物是与其靶酶(脱氧尿嘧啶 5'-三磷酸核苷酸水解酶和二氢嘧啶脱氢酶)的抑制复合物 .

科学研究应用

Phase 1 Studies

Initial studies focused on determining the safety and pharmacokinetics of TAS-114 when combined with S-1, an oral fluoropyrimidine. A first-in-human phase 1 study demonstrated that this compound, at doses ranging from 5 to 240 mg/m², was well tolerated and exhibited linear pharmacokinetics. The maximum tolerated dose was identified as 200 mg/m² when combined with S-1 .

Phase 2 Studies

Subsequent phase 2 studies investigated the efficacy of this compound in patients with advanced non-small-cell lung cancer (NSCLC). One notable study randomized patients to receive either this compound plus S-1 or S-1 alone. The results indicated that while the overall response rate was higher in the this compound group (19.7% vs. 10.3%), this did not translate into significant improvements in progression-free survival (PFS) or overall survival (OS) .

Efficacy Data

The following table summarizes key efficacy metrics from clinical trials involving this compound:

| Parameter | This compound/S-1 Group | S-1 Group |

|---|---|---|

| Median PFS (months) | 3.65 | 4.17 |

| Overall Response Rate (%) | 19.7 | 10.3 |

| Disease Control Rate (%) | 80.3 | 75.9 |

| Median OS (months) | 7.92 | 9.82 |

Safety Profile

The safety profile of this compound has been a critical component of its evaluation. Common treatment-related adverse events include:

- Anemia

- Skin Toxicities

- Lymphocytopenia

- Neutropenia

Notably, serious adverse events were reported more frequently in the this compound/S-1 group compared to the S-1 monotherapy group .

Case Studies

Several case studies have illustrated the potential benefits of this compound in specific patient populations:

- Advanced NSCLC : In patients who had previously undergone multiple treatment regimens, the combination therapy showed a partial response in several cases, indicating its potential as a salvage therapy.

- Other Solid Tumors : Patients with pancreatic neuroendocrine tumors and gastric cancer also demonstrated partial responses when treated with this compound combined with S-1 .

作用机制

相似化合物的比较

生物活性

TAS-114 is a novel compound that functions primarily as a dual inhibitor of deoxyuridine triphosphatase (dUTPase) and dihydropyrimidine dehydrogenase (DPD). This dual inhibition mechanism enhances the therapeutic efficacy of fluoropyrimidine-based chemotherapies, particularly 5-fluorouracil (5-FU) and its prodrugs, such as capecitabine. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacokinetics, mechanism of action, and clinical implications.

This compound targets two key enzymes involved in the metabolism of pyrimidine nucleotides:

- dUTPase : This enzyme prevents the incorporation of uracil into DNA by hydrolyzing dUTP to dUMP. By inhibiting dUTPase, this compound increases the levels of dUTP, which can lead to enhanced cytotoxicity in cancer cells due to aberrant DNA incorporation.

- Dihydropyrimidine Dehydrogenase (DPD) : DPD is responsible for the catabolism of 5-FU. Inhibition of DPD by this compound increases the systemic availability of 5-FU, allowing for improved therapeutic outcomes.

Pharmacokinetics

A study conducted on this compound involved a population pharmacokinetic (PPK) model that analyzed plasma concentrations from 185 subjects. The findings indicated that this compound exhibited autoinduction properties, affecting its pharmacokinetic profile over time. The maximum tolerated dose (MTD) was established at approximately 360 mg/m², corresponding to about 600 mg/body based on median body surface area calculations .

Table 1: Summary of Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Maximum Tolerated Dose | 360 mg/m² |

| Bioavailability | Increased with DPD inhibition |

| CYP3A4 Induction | Yes |

| Autoinduction Profile | Present |

Case Study: Combination Therapy with Capecitabine

In a phase I study, this compound was administered in combination with capecitabine to evaluate its safety and efficacy. The results demonstrated that this compound significantly improved the therapeutic efficacy of capecitabine by enhancing the bioavailability of 5-FU while reducing the required dose. This synergistic effect was attributed to dual enzyme inhibition .

Efficacy in Preclinical Models

Preclinical studies have shown that this compound enhances the cytotoxic effects of fluoropyrimidines in various cancer cell lines. The compound was found to increase intracellular concentrations of 5-FU, leading to higher rates of apoptosis in tumor cells compared to treatment with fluoropyrimidines alone .

Safety Profile

The safety profile of this compound has been assessed in several clinical trials. Common adverse effects included gastrointestinal disturbances and fatigue; however, these were generally manageable and did not lead to discontinuation in most cases. The combination therapy with capecitabine was well tolerated, with no significant increase in toxicity observed compared to capecitabine alone .

属性

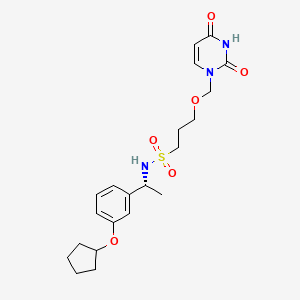

IUPAC Name |

N-[(1R)-1-(3-cyclopentyloxyphenyl)ethyl]-3-[(2,4-dioxopyrimidin-1-yl)methoxy]propane-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N3O6S/c1-16(17-6-4-9-19(14-17)30-18-7-2-3-8-18)23-31(27,28)13-5-12-29-15-24-11-10-20(25)22-21(24)26/h4,6,9-11,14,16,18,23H,2-3,5,7-8,12-13,15H2,1H3,(H,22,25,26)/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMCGLRWKUQPNKD-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)OC2CCCC2)NS(=O)(=O)CCCOCN3C=CC(=O)NC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=CC=C1)OC2CCCC2)NS(=O)(=O)CCCOCN3C=CC(=O)NC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。